Besonprodil - 859230-84-5

Besonprodil

Catalog Number: EVT-263089
CAS Number: 859230-84-5
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-505130 is a potent and selective serotonin transport inhibitor; K(i) for binding to the serotonin transporter = 0.18 nM (K(i) values for binding to the norepinephrine and dopamine transporters = 4.6 and 2.1 microM, respectively)
Overview

Besonprodil, also known as CI-1041, is a chemical compound recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This compound is under investigation as a supplemental treatment for Parkinson's disease, particularly for alleviating dyskinesias associated with long-term levodopa therapy. Its unique mechanism of action and selectivity make it a candidate for further therapeutic exploration in various neurological disorders .

Source and Classification

Besonprodil is classified as a pharmaceutical agent within the category of NMDA receptor antagonists. It has been studied for its potential to modulate excitatory neurotransmission in the central nervous system, which is crucial for various neurological functions. The compound's specific targeting of the NR2B subunit distinguishes it from other NMDA antagonists, potentially offering unique therapeutic benefits .

Synthesis Analysis

The synthesis of Besonprodil involves several intricate steps. One key synthetic route includes the reaction of 6-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethylsulfinyl)-1,3-benzoxazol-2(3H)-one with appropriate reagents under controlled conditions. This multi-step process typically requires precise control over reaction conditions to ensure high yield and purity of the final product .

Technical Details

The synthesis can be summarized in the following steps:

  1. Formation of Key Intermediates: Starting materials undergo reactions such as alkylation or acylation to form necessary intermediates.
  2. Purification: Intermediate compounds are purified using techniques like chromatography.
  3. Final Assembly: The final structure is assembled through coupling reactions that link the various functional groups together.
Molecular Structure Analysis

Besonprodil has a molecular formula of C21H23FN2O3SC_{21}H_{23}FN_{2}O_{3}S and a molecular weight of approximately 402.5 g/mol. Its IUPAC name is 6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one.

Structural Data

  • Molecular Weight: 402.5 g/mol
  • CAS Number: 253450-09-8
  • InChI Key: FCBQJNCAKZSIAH-UHFFFAOYSA-N

The compound's structure features a benzoxazolone moiety, which plays a significant role in its interaction with NMDA receptors .

Chemical Reactions Analysis

Technical Details

  • Oxidation Reactions: These may involve the introduction of oxygen into the molecule or the removal of hydrogen.
  • Reduction Reactions: These typically involve the addition of hydrogen or the removal of oxygen.

The ability to undergo these reactions is crucial for its pharmacological activity and metabolic stability .

Mechanism of Action

The mechanism by which Besonprodil exerts its effects involves selective antagonism at the NMDA receptor, particularly at the NR2B subunit. By blocking this receptor subtype, Besonprodil modulates excitatory neurotransmission, which is implicated in various neurodegenerative conditions.

Process and Data

  1. Receptor Binding: Besonprodil binds to the NR2B subunit, inhibiting its activity.
  2. Neurotransmission Modulation: This inhibition reduces excessive excitatory signaling that can lead to neurotoxicity.
  3. Therapeutic Effects: In preclinical studies, Besonprodil has shown promise in reducing dyskinesias associated with Parkinson's disease treatments .
Physical and Chemical Properties Analysis

Besonprodil exhibits several notable physical and chemical properties:

Relevant Data

  • Melting Point: Specific melting point data may not be widely published but is critical for formulation.
  • pH Stability: The compound's stability across different pH levels can affect its pharmacokinetics.

These properties contribute to its suitability as a therapeutic agent in clinical settings .

Applications

Besonprodil is primarily being studied for its potential applications in treating neurological disorders:

  • Parkinson's Disease: It aims to mitigate levodopa-induced dyskinesias.
  • Chronic Pain Management: Due to its NMDA antagonistic properties, it may also have applications in treating chronic pain conditions.

Research continues into expanding its therapeutic uses beyond Parkinson's disease as understanding of NMDA receptor modulation grows .

Introduction to Besonprodil

Historical Context and Discovery of Besonprodil

Besonprodil (developmental codes: CI-1041, PD-0196860) emerged in the late 1990s as part of a concerted effort to develop subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists. Its identification resulted from systematic modifications of earlier compounds like ifenprodil, aiming to enhance selectivity for specific NMDA receptor subunits while minimizing off-target effects. Initial research characterized besonprodil as a potent small-molecule antagonist targeting the GluN2B (NR2B) subunit, with a chemical structure distinct from first-generation non-selective NMDA blockers such as ketamine or dizocilpine. The compound’s molecular formula, C₂₁H₂₃FN₂O₃S, and weight (402.48 g/mol) were established during early pharmacological profiling, and its synthesis pathway yielded a racemic mixture with a sulfoxide functional group critical for receptor interaction [1] [2] [9].

By the early 2000s, besonprodil had entered preclinical development, primarily investigated for neuropathic pain. However, clinical trials for this indication (Phase 1) were discontinued due to insufficient efficacy or strategic prioritization, prompting a pivot toward neurodegenerative disorders. This shift aligned with growing evidence that GluN2B-containing NMDA receptors mediate excitotoxic pathways in Parkinson’s disease (PD) pathology [2] [5].

Table 1: Key Identifiers and Properties of Besonprodil

PropertyValue
IUPAC Name6-[2-(4-[(4-Fluorophenyl)methyl]piperidin-1-yl)ethylsulfinyl]-3H-1,3-benzoxazol-2-one
Molecular FormulaC₂₁H₂₃FN₂O₃S
Molecular Weight402.48 g/mol
CAS Registry Number253450-09-8
Other IdentifiersCID 156328 (PubChem); UNII 5K3N2D15WW
Primary MechanismSelective GluN2B NMDA receptor antagonist

Development as an NMDA Receptor Antagonist

Besonprodil functions as a non-competitive, subtype-selective antagonist that binds to the regulatory amino-terminal domain (ATD) of the GluN2B subunit. This binding occurs at the ifenprodil site, an allosteric pocket distinct from glutamate or glycine agonist sites. Structural analyses reveal that the GluN2B ATD adopts a unique "twisted" clamshell conformation lacking a helix-loop motif present in other NMDA subunits. This architecture creates a high-affinity binding pocket for besonprodil, enabling approximately 100-fold selectivity for GluN2B over GluN2A or GluN2C/D-containing receptors [4] [6]. Mechanistically, besonprodil stabilizes a closed conformation of the ATD clamshell, which allosterically suppresses agonist-induced channel gating. This inhibition reduces calcium influx through NMDA receptors, thereby dampening excitotoxicity—a process implicated in neuronal death following ischemic stroke, chronic pain, and neurodegenerative disorders [6] [8].

Pharmacological studies demonstrate besonprodil’s ability to counteract dyskinesias in primate models of Parkinson’s disease without compromising levodopa efficacy. For instance, co-administration with levodopa reduced abnormal involuntary movements by >50% in MPTP-lesioned monkeys, attributed to normalization of striatal neuropeptide imbalances (e.g., enkephalin, substance P). This contrasted with non-selective NMDA antagonists, which often impair motor function or cognition [1] [3].

Significance in Neuropharmacological Research

Besonprodil represents a critical milestone in targeting NMDA receptor heterogeneity. Unlike pan-NMDA antagonists, which disrupt physiological synaptic plasticity, its subunit specificity offers a theoretically improved safety profile by preserving GluN2A-mediated neurotransmission essential for learning and memory. This precision makes it a valuable tool for dissecting the roles of GluN2B in both health and disease [6] [8].

In Parkinson’s research, besonprodil has illuminated the contribution of extrasynaptic GluN2B receptors to levodopa-induced dyskinesia (LID). Chronic levodopa treatment upregulates striatal GluN2B expression and promotes aberrant calcium signaling, which besonprodil mitigates by normalizing maladaptive plasticity. Its efficacy in primate models positions it as a prototype for adjunctive PD therapies targeting glutamate hyperactivity [1] [3].

Despite its promise, besonprodil’s development hurdles—including suboptimal bioavailability and complex trial outcomes—highlight challenges in translating subunit-selective NMDA antagonists. These limitations have spurred derivative compounds with enhanced pharmacokinetics, such as radiprodil, though besonprodil remains a reference molecule for GluN2B pharmacology [3] [5].

Table 2: Research and Development Status of Besonprodil

Development AreaFindings
Parkinson’s Disease (Preclinical)Reduces LID in MPTP monkeys; modulates striatal enkephalin [1] [6]
Neuropathic Pain (Phase 1)Discontinued due to lack of efficacy [2] [5]
Molecular TargetAllosteric site on GluN2B ATD [4] [6]
Current Research FocusAdjunctive therapy for Parkinson’s dyskinesia [1] [7]

Properties

CAS Number

859230-84-5

Product Name

Besonprodil

IUPAC Name

(Z)-but-2-enedioic acid;3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C15H17N3.C4H4O4/c1-18(2)9-11-6-12(11)14-8-17-15-4-3-10(7-16)5-13(14)15;5-3(6)1-2-4(7)8/h3-5,8,11-12,17H,6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12+;/m1./s1

InChI Key

QYXJWBDKQAIHJM-ZMPXXIOZSA-N

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-505130; BMS 505130; BMS505130; BMS-505130 free base; UNII-E892TW82D9; E892TW82D9.

Canonical SMILES

CN(C)CC1CC1C2=CNC3=C2C=C(C=C3)C#N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)C[C@H]1C[C@@H]1C2=CNC3=C2C=C(C=C3)C#N.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.